molecular formula C18H13FN6O2 B2394485 N~1~-(3-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251629-75-0

N~1~-(3-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No. B2394485
CAS RN: 1251629-75-0
M. Wt: 364.34
InChI Key: DQKHHJNAVXRQNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a rational approach was adopted for the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound has been involved in the synthesis and biological evaluation of substituted imidazopyridines and pyrazolopyrimidines, showing high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared with central benzodiazepine receptors (CBRs). These compounds, including derivatives like PBR102 and PBR111, were prepared with high radiochemical yield and showed significant localization in regions with high PBR expression, indicating potential application in imaging neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Anticancer Screening

  • N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. Some derivatives showed significant cytotoxic results against breast cancer cells, with the potential for further investigation as anticancer agents (Abu-Melha, 2021).

Antimicrobial Applications

  • A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds with a significant number of fluorine atoms demonstrated high potency against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Parikh & Joshi, 2014).

Pharmacological Evaluation

  • The compound has also been involved in the synthesis of heterocyclic derivatives for assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some derivatives showed moderate inhibitory effects and antioxidant potential, indicating their possible use in pharmacological applications (Faheem, 2018).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O2/c19-13-4-1-5-14(7-13)22-16(26)10-25-9-15(21-11-25)17-23-18(27-24-17)12-3-2-6-20-8-12/h1-9,11H,10H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKHHJNAVXRQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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